REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:12]([NH:14][NH2:15])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2>C(C(C)=O)C>[OH:1][C:2]1[C:3]([C:12]([NH:14][N:15]=[C:2]([CH3:3])[CH2:11][CH3:10])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2
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Name
|
|
Quantity
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121.2 g
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Type
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reactant
|
Smiles
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OC=1C(=CC2=CC=CC=C2C1)C(=O)NN
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Name
|
|
Quantity
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2 L
|
Type
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solvent
|
Smiles
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C(C)C(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four neck flask (3 liters) equipped with a thermometer, a reflux condenser and a stirrer
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
|
Details
|
under refluxing for 5 hours
|
Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The reaction liquid
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Type
|
FILTRATION
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Details
|
lower, and then crystal was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure, whereby the intended compound (slightly yellow crystal)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)NN=C(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |